Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Overview
Description
Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is a complex organic compound with the molecular formula C16H18O6 and a molecular weight of 306.32 g/mol . This compound is known for its unique structure, which includes a dodecahydro configuration and a biisobenzofuran core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves multiple steps. One common method includes a two-stage oxidation followed by a hydride reduction and cyclization . Industrial production methods often utilize palladium-catalyzed hydrogenation reactions, where Pd/C catalysts are synthesized via Ar glow-discharge plasma reduction using activated carbon as the support . The reaction conditions typically involve high temperatures and pressures to ensure complete hydrogenation.
Chemical Reactions Analysis
Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced using hydride donors, such as sodium borohydride, to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone can be compared to other similar compounds, such as:
4,4’-Biphthalic anhydride: This compound has a similar core structure but differs in its functional groups and overall reactivity.
[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone: Another related compound with a similar backbone but different hydrogenation states.
The uniqueness of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone lies in its dodecahydro configuration, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKMHUMILUWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122640-83-9 | |
Record name | Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What impact does the use of Dodecanedioic anhydride have on the properties of the resulting polyimide films?
A1: While not explicitly used in the research papers provided, Dodecanedioic anhydride, as an aliphatic dianhydride monomer, can be utilized to introduce flexibility into the polyimide backbone. This is in contrast to aromatic dianhydrides, which generally lead to more rigid structures. [, ] This increased flexibility can be advantageous for applications requiring improved toughness, processability, or solubility in common solvents.
Q2: How does the structure of Dodecanedioic anhydride compare to other dianhydrides used in the research, and what implications might these structural differences have on the final polyimide properties?
A2: Dodecanedioic anhydride possesses a linear, aliphatic structure, unlike some of the dianhydrides mentioned in the research papers, such as pyromellitic dianhydride or benzophenonetetracarboxylic dianhydride, which have aromatic rings. [] This structural difference directly influences the flexibility and conformation of the resulting polyimide chains. Polyimides synthesized with Dodecanedioic anhydride are expected to exhibit lower glass transition temperatures (Tg) and potentially different solubility profiles compared to their aromatic counterparts due to the flexible aliphatic segment.
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